molecular formula C42H30N4 B13760860 1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- CAS No. 7189-41-5

1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-

Cat. No.: B13760860
CAS No.: 7189-41-5
M. Wt: 590.7 g/mol
InChI Key: GMIUUCWUOPOETN-UHFFFAOYSA-N
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Description

1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- is a complex organic compound known for its unique structural properties and diverse applications. This compound, often referred to by its systematic name, is characterized by the presence of multiple phenyl groups attached to an imidazole core. It is commonly used in various scientific and industrial fields due to its stability and reactivity .

Preparation Methods

The synthesis of 1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- typically involves multi-component reactions. One efficient method includes the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures (around 160°C). This method is environmentally benign and works well with both electron-donating and electron-withdrawing groups on the aromatic aldehyde .

Industrial production methods often involve the use of heterogeneous catalysts like Lewis acids (e.g., NiCl₂·6H₂O, ZrCl₄) or nanoparticles (e.g., MgAl₂O₄, Fe₃O₄) to enhance the yield and reduce reaction times . These methods are preferred for large-scale synthesis due to their efficiency and scalability.

Chemical Reactions Analysis

1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, making it an effective modulator of biological pathways .

Comparison with Similar Compounds

Compared to other imidazole derivatives, 1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- is unique due to its multiple phenyl substitutions, which confer enhanced stability and reactivity. Similar compounds include:

These comparisons highlight the distinct characteristics and advantages of 1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- in various scientific and industrial applications.

Properties

CAS No.

7189-41-5

Molecular Formula

C42H30N4

Molecular Weight

590.7 g/mol

IUPAC Name

2,4,5-triphenyl-1-(2,4,5-triphenylimidazol-2-yl)imidazole

InChI

InChI=1S/C42H30N4/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)45-42(44-37,36-29-17-6-18-30-36)46-40(34-25-13-4-14-26-34)39(33-23-11-3-12-24-33)43-41(46)35-27-15-5-16-28-35/h1-30H

InChI Key

GMIUUCWUOPOETN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C4(N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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